3-(5-Methylpyridin-3-yl)propan-1-ol
Overview
Description
3-(5-Methylpyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a propanol chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-3-pyridinol with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-methyl-3-pyridinol in a suitable solvent, such as ethanol.
- Add a base, such as potassium carbonate, to the solution.
- Introduce 3-chloropropanol to the reaction mixture.
- Heat the mixture under reflux for several hours.
- After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 3-(5-Methylpyridin-3-yl)propanal, 3-(5-Methylpyridin-3-yl)propanoic acid.
Reduction: 3-(5-Methylpyridin-3-yl)propane.
Substitution: 3-(5-Methylpyridin-3-yl)propyl chloride.
Scientific Research Applications
3-(5-Methylpyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methylpyridin-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methylpyridin-2-yl)propan-1-ol: Similar structure but with the methyl group at the 2-position.
3-(4-Methylpyridin-3-yl)propan-1-ol: Similar structure but with the methyl group at the 4-position.
3-(5-Ethylpyridin-3-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(5-Methylpyridin-3-yl)propan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity .
Biological Activity
3-(5-Methylpyridin-3-yl)propan-1-ol, also known as (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound features a propanol backbone with a methylpyridine moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C10H13N |
Molecular Weight | 161.22 g/mol |
Functional Groups | Hydroxyl (-OH), Pyridine |
The presence of the hydroxyl group suggests potential for hydrogen bonding, which may enhance its solubility and reactivity in biological systems.
Research indicates that this compound interacts with various biological targets through several mechanisms:
- Binding to Receptors : The compound may modulate receptor activity, influencing signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, impacting metabolic pathways crucial for various physiological processes.
- Signal Transduction Modulation : Its ability to affect signal transduction pathways suggests potential therapeutic applications in conditions related to these pathways.
Therapeutic Applications
- Neurological Disorders : Ongoing research is investigating its potential as a treatment for neurological disorders. The interaction with neurotransmitter receptors may provide insights into its efficacy in conditions such as anxiety or depression.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, indicating that this compound may also possess these properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:
Study 1: Inhibition of Mycobacterium tuberculosis
A series of pyridyl analogues were evaluated for their inhibitory activity against Mycobacterium tuberculosis. The findings indicated that structural modifications could enhance potency against this pathogen, suggesting that similar modifications in this compound may yield effective derivatives .
Study 2: Enzyme Interaction Studies
Research on related compounds has shown that pyridine derivatives often interact with enzymes involved in metabolic processes. For instance, compounds were assessed for their ability to inhibit key enzymes linked to inflammatory responses, highlighting the therapeutic potential of such derivatives .
Summary of Findings
Study Focus | Findings |
---|---|
Neurological Disorders | Potential modulation of neurotransmitter receptors |
Antimicrobial Activity | Similar compounds show promise against pathogens |
Enzyme Inhibition | Structural analogs inhibit key metabolic enzymes |
Properties
IUPAC Name |
3-(5-methylpyridin-3-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-5-9(3-2-4-11)7-10-6-8/h5-7,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOFMPSUJJLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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